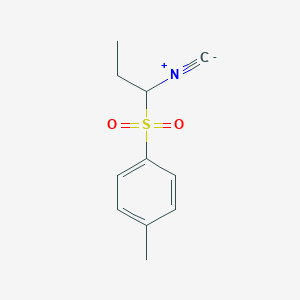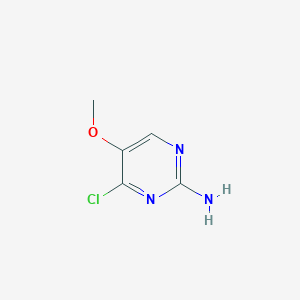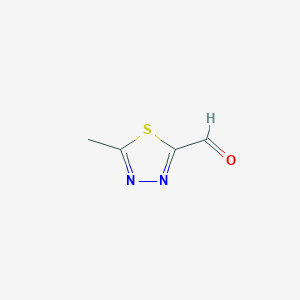
2-Fluoro-4-(4-methylphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(4-methylphenyl)phenol is an organic compound with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4-methylphenyl)phenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a phenol derivative. One common method is the reaction of 4-fluorophenol with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-4-(4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding hydroxy derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol and facilitate the substitution.
Major Products:
Oxidation: Formation of 2-fluoro-4-(4-methylphenyl)benzaldehyde or 2-fluoro-4-(4-methylphenyl)benzoquinone.
Reduction: Formation of 2-fluoro-4-(4-methylphenyl)cyclohexanol.
Substitution: Formation of 2-amino-4-(4-methylphenyl)phenol or 2-thio-4-(4-methylphenyl)phenol.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(4-methylphenyl)phenol has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique chemical properties and biological activities.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or material science.
Comparación Con Compuestos Similares
2-Fluoro-4-(4-methylphenyl)phenol can be compared with other similar compounds to highlight its uniqueness :
4-Fluoro-2-methylphenol: Similar in structure but with the fluorine and methyl groups in different positions, leading to different reactivity and applications.
2-Fluorophenol:
4-Fluorophenol: Similar but without the methyl group, affecting its reactivity and applications in different fields.
These comparisons underscore the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-fluoro-4-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSSODOHCOKLOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609494 |
Source


|
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906008-24-0 |
Source


|
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B1342407.png)

